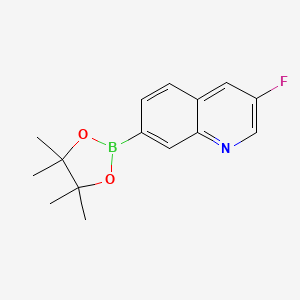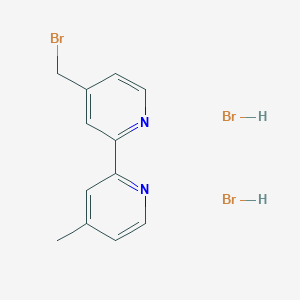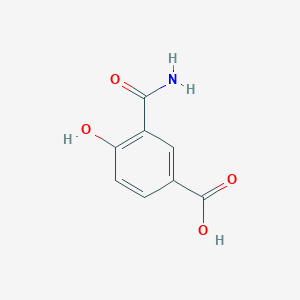
3-Carbamoyl-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-4-hydroxybenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a carbamoyl group (-CONH2) and a hydroxyl group (-OH) attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with a carbamoylating agent under controlled conditions. For instance, the use of 1-propanephosphonic acid cyclic anhydride (T3P) as a carbamoylating agent has been reported to promote the synthesis of hydroxamic acids from carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: 3-Carbamoyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Carbamoyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-carbamoyl-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyl and carbamoyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
4-Hydroxybenzoic Acid: Similar structure but lacks the carbamoyl group.
3-Amino-4-hydroxybenzoic Acid: Contains an amino group instead of a carbamoyl group.
3-Chloro-4-hydroxybenzoic Acid: Contains a chloro group instead of a carbamoyl group
Uniqueness: 3-Carbamoyl-4-hydroxybenzoic acid is unique due to the presence of both hydroxyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-carbamoyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)5-3-4(8(12)13)1-2-6(5)10/h1-3,10H,(H2,9,11)(H,12,13) |
Clave InChI |
BRGDIYYHLQNVLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12976118.png)
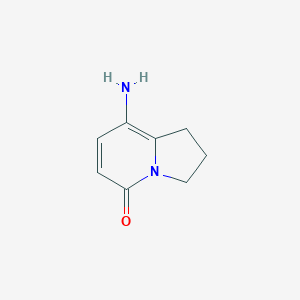

![6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12976131.png)
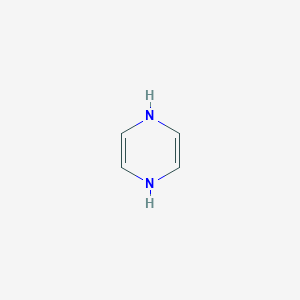

![N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B12976163.png)
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate](/img/structure/B12976174.png)
